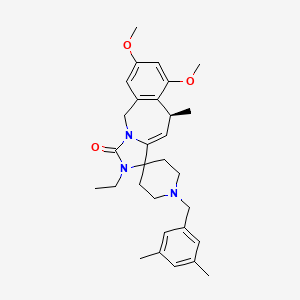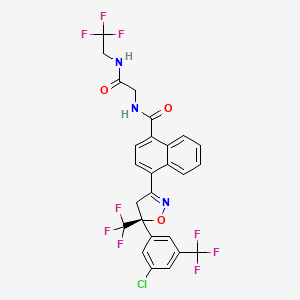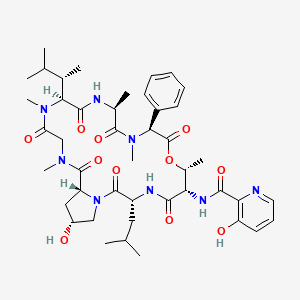
FEMA 4774
概要
準備方法
合成経路と反応条件
FEMA 4774 の合成は、キノリンコア構造の調製から始まる複数の手順を伴います。重要な手順には次のものがあります。
キノリンコアの形成: これは通常、アニリン誘導体とケトンの縮合を含むフリーランド合成によって達成されます。
カルボン酸基の導入: これは、カルボキシル化反応によって行うことができます。
イソプロピルアミノ基の付加: この手順には、求核置換反応が含まれます。
最終的な修飾:
工業生産方法
This compound の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスは、収量と純度のために最適化されており、多くの場合、次のものを含みます。
バッチ反応器: 制御された反応条件のため。
精製工程: 最終生成物の高純度を確保するために、結晶化やクロマトグラフィーなどの工程。
化学反応の分析
反応の種類
FEMA 4774 は、次のようなさまざまな化学反応を起こします。
酸化: これにより、キノリン N-オキシドが生成される可能性があります。
還元: 還元反応は、キノリン環またはカルボン酸基を変性させる可能性があります。
置換: 求核置換反応は、特にイソプロピルアミノ基を導入する場合に一般的です。
一般的な試薬と条件
酸化剤: 酸化反応には、過酸化水素または m-クロロ過安息香酸。
還元剤: 還元反応には、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウム。
求核剤: 置換反応には、イソプロピルアミン。
主な生成物
これらの反応から生成される主な生成物には、キノリンコアのさまざまな誘導体があり、それぞれに特定の反応条件に応じて異なる官能基が結合しています。
科学研究の応用
This compound は、科学研究でいくつかの用途があります。
化学: 味覚受容体のアロステリック調節を研究するためのモデル化合物として使用されます。
医学: 味覚障害を持つ患者のための味覚モジュレーターの開発におけるその可能性が調査されています。
科学的研究の応用
FEMA 4774 has several scientific research applications:
Chemistry: Used as a model compound for studying allosteric modulation of taste receptors.
Medicine: Explored for its potential in developing taste modulators for patients with taste disorders.
Industry: Utilized in the food industry as a sweetness enhancer to reduce sugar content in products without compromising taste
作用機序
FEMA 4774 は、T1R2 および T1R3 味覚受容体に結合することによってその効果を発揮します。この結合は、ショ糖の結合部位に対する親和性を高め、同じレベルの甘味を達成するために必要なショ糖の濃度を効果的に低下させます。 関与する分子標的は T1R2 および T1R3 サブユニットであり、この経路には甘味味覚シグナル伝達カスケードの調節が含まれます .
類似の化合物との比較
類似の化合物
ラグドゥネーム: 高い甘味強度で知られる別の強力な甘味料。
タウマチン: 異なる作用機序を持つ天然甘味料タンパク質。
ネオチーム: 甘味と安定性が向上したアスパルテームの誘導体。
This compound の独自性
This compound は、ショ糖の甘味を特異的に増強するポジティブなアロステリックモジュレーターとして作用する能力においてユニークです。 これは、糖を模倣するか、または異なるメカニズムによって甘味を提供する他の甘味料とは異なります .
類似化合物との比較
Similar Compounds
Lugduname: Another potent sweetener known for its high sweetness intensity.
Thaumatin: A natural sweetener protein with a different mechanism of action.
Neotame: A derivative of aspartame with enhanced sweetness and stability.
Uniqueness of FEMA 4774
This compound is unique in its ability to act as a positive allosteric modulator, specifically enhancing the sweetness of sucrose. This sets it apart from other sweeteners that either mimic sugar or provide sweetness through different mechanisms .
特性
IUPAC Name |
4-amino-5-[2,2-dimethyl-3-oxo-3-(propan-2-ylamino)propoxy]-2-methylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-10(2)21-18(25)19(4,5)9-26-13-8-6-7-12-15(13)16(20)14(17(23)24)11(3)22-12/h6-8,10H,9H2,1-5H3,(H2,20,22)(H,21,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXLOOCFQPJWBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=N1)C=CC=C2OCC(C)(C)C(=O)NC(C)C)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019836 | |
| Record name | 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white solid, Lightly milky aroma | |
| Record name | 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2177/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in 1.9 mM phosphate buffer, pH 7.1, Soluble (in ethanol) | |
| Record name | 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2177/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1359963-68-0 | |
| Record name | 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1359963680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-5-(3-(ISOPROPYLAMINO)-2,2-DIMETHYL-3-OXOPROPOXY)-2-METHYLQUINOLINE-3-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCE6H7E9VS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Q1: What is the primary use of 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid?
A1: 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid, along with its hemisulfate monohydrate salt, is intended for use as a flavouring substance with modifying properties in various food categories. [] It's important to note that this compound is not found naturally in botanical or animal sources. []
Q2: Has the safety of 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid been evaluated?
A2: Yes, the European Food Safety Authority (EFSA) has assessed the safety of this compound. [] Their research indicates no genotoxicity concerns. [] Additionally, a 90-day study in rats found no adverse effects at doses up to 100 mg/kg body weight per day. [] Studies on developmental toxicity in rats, at doses up to 1,000 mg/kg body weight per day, also revealed no adverse effects. [] Based on these findings, the EFSA concluded that 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid and its hemisulfate monohydrate salt are safe for consumption at the estimated dietary exposure levels. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide;2,2,2-trifluoroacetic acid](/img/structure/B607351.png)

![N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride](/img/structure/B607353.png)


![2-methyl-N-[4-[(2S)-2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B607361.png)







